N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8535122
InChI: InChI=1S/C14H16ClN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19)
SMILES: CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Molecular Formula: C14H16ClN3OS
Molecular Weight: 309.8 g/mol

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC8535122

Molecular Formula: C14H16ClN3OS

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide -

Specification

Molecular Formula C14H16ClN3OS
Molecular Weight 309.8 g/mol
IUPAC Name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C14H16ClN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19)
Standard InChI Key WRHZAXORGLUOAO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s structure consists of a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a 2-(4-chlorophenyl)acetamide moiety at position 2. Key structural features include:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributing to electronic diversity and hydrogen-bonding capacity.

  • tert-Butyl group: A bulky substituent at C5 that enhances lipophilicity and may influence binding to hydrophobic protein pockets.

  • 4-Chlorophenylacetamide: A chlorinated aromatic system linked via an acetamide bridge, providing potential for π-π stacking and halogen-bonding interactions .

Table 1: Molecular and Spectral Data

PropertyValue/Description
Molecular FormulaC14H16ClN3OS\text{C}_{14}\text{H}_{16}\text{ClN}_{3}\text{OS}
Molecular Weight309.8 g/mol
IUPAC NameN-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
SMILESCC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
InChIKeyWRHZAXORGLUOAO-UHFFFAOYSA-N
PubChem CID1121988

Experimental characterization via NMR and mass spectrometry confirms the structure, with distinct signals for the tert-butyl protons (δ ~1.4 ppm in 1H^1\text{H}-NMR) and the acetamide carbonyl (δ ~168 ppm in 13C^{13}\text{C}-NMR).

Biological Activities and Mechanisms

Cytotoxic Effects

Preliminary studies indicate dose-dependent cytotoxicity against multiple cancer cell lines, though specific IC50_{50} values remain unreported. Comparative data from structurally similar thiadiazoles suggest IC50_{50} ranges of 0.28–23.6 µM depending on substituents . For example:

  • Compound 22: A bis-methoxy-substituted thiadiazole derivative showed IC50_{50} = 0.28 µg/mL against MCF-7 breast cancer cells .

  • Compound 23: A chlorophenyl-thiadiazole analog exhibited broad-spectrum activity against HT-29 colon carcinoma and Jurkat leukemia cells .

Putative Mechanisms of Action

  • Tubulin polymerization inhibition: Thiadiazoles with arylacetamide groups disrupt microtubule assembly, akin to colchicine-site binders .

  • Apoptosis induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in related compounds .

  • Reactive oxygen species (ROS) generation: Thiadiazole-mediated oxidative stress may trigger cancer cell death .

Comparative Analysis with Analogous Thiadiazoles

Table 2: Structural and Activity Comparison

CompoundSubstituentsKey Biological Findings
N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide5-tert-butyl, 2-(4-Cl-phenyl)acetamideCytotoxic (cell line data pending)
Compound 22 2,4-DimethoxyphenylIC50_{50} = 0.28 µg/mL (MCF-7)
Compound 23 4-Chlorophenyl, dihydroxyphenylBroad-spectrum activity (HT-29, Jurkat)

The tert-butyl group in the target compound may enhance metabolic stability compared to smaller alkyl chains, while the 4-chlorophenyl moiety could improve target affinity through hydrophobic interactions .

Future Research Directions

  • Comprehensive cytotoxicity screening: Expand testing to NCI-60 cell line panels.

  • In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.

  • SAR optimization: Explore derivatives with varied substituents at C5 and the acetamide position.

  • Target identification: Use proteomics and molecular docking to identify binding partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator